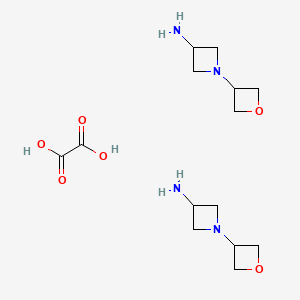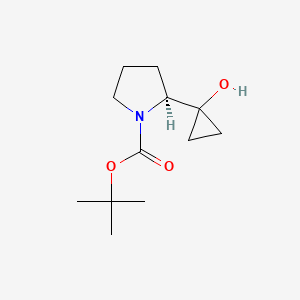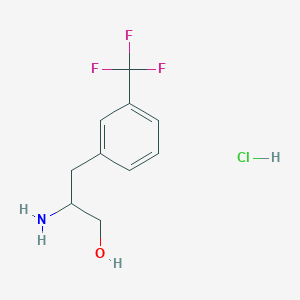![molecular formula C20H19ClN4O2 B14014475 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide CAS No. 55368-35-9](/img/structure/B14014475.png)
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide is a complex organic compound with the molecular formula C20H18N4O2. This compound is known for its unique structure, which includes multiple phenoxy groups and carbamimidoyl functionalities. It has a molecular weight of 419.31 g/mol and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, reduction, and etherification.
Coupling Reactions: The intermediate compounds are then coupled using reagents like sodium hydride (NaH) and dimethylformamide (DMF) to form the desired phenoxy linkages.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Substitution: The phenoxy groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenoxy compounds .
Scientific Research Applications
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiprotozoal and antifungal activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-Carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
- 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide
Comparison
Compared to similar compounds, 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide is unique due to its specific arrangement of phenoxy and carbamimidoyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
55368-35-9 |
|---|---|
Molecular Formula |
C20H19ClN4O2 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-[4-(4-carbamimidoylphenoxy)phenoxy]benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H18N4O2.ClH/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24;/h1-12H,(H3,21,22)(H3,23,24);1H |
InChI Key |
VOQHZTLRMMTEKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
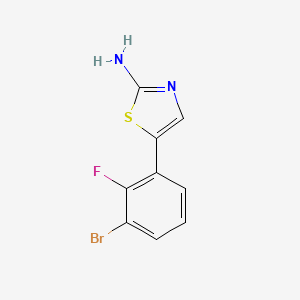
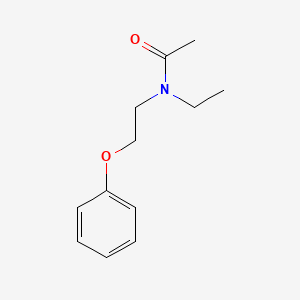
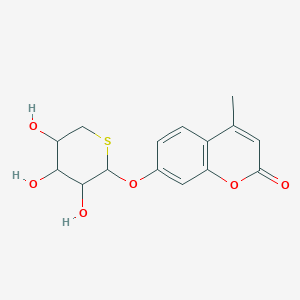

![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
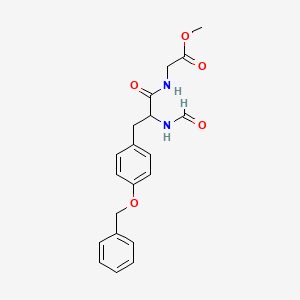
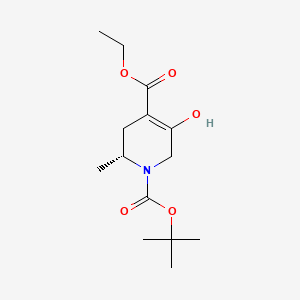
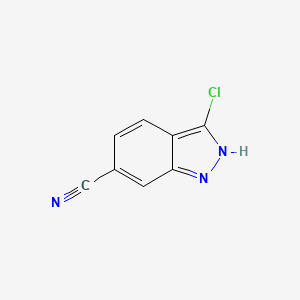
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
